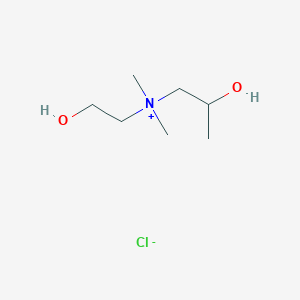
2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium chloride typically involves the reaction of dimethylamine with ethylene oxide, followed by quaternization with hydrochloric acid. The reaction conditions often include controlled temperatures and pressures to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher production efficiency. The raw materials are fed into the reactor, and the product is continuously extracted, purified, and dried .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to optimize product formation .
Major Products Formed
The major products formed from these reactions include various substituted ammonium compounds, oxides, and reduced amines. These products have diverse applications in different fields .
Scientific Research Applications
2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium chloride is widely used in scientific research due to its versatile properties:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a stabilizing agent for enzymes and proteins in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of surfactants, detergents, and personal care products
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium chloride involves its interaction with cellular membranes and proteins. It disrupts the membrane integrity of microorganisms, leading to cell lysis and death. The compound also interacts with enzymes, altering their activity and stability .
Comparison with Similar Compounds
Similar Compounds
Choline chloride: Similar in structure but lacks the additional hydroxyethyl group.
Trimethylamine N-oxide: Similar in function but differs in molecular structure.
Fluorocholine chloride: Contains a fluorine atom, making it more reactive
Uniqueness
2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium chloride is unique due to its dual hydroxyethyl groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and stability .
Properties
CAS No. |
113341-23-4 |
|---|---|
Molecular Formula |
C7H18ClNO2 |
Molecular Weight |
183.67 g/mol |
IUPAC Name |
2-hydroxyethyl-(2-hydroxypropyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C7H18NO2.ClH/c1-7(10)6-8(2,3)4-5-9;/h7,9-10H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
CPIQRLKPZPOVAS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C[N+](C)(C)CCO)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















